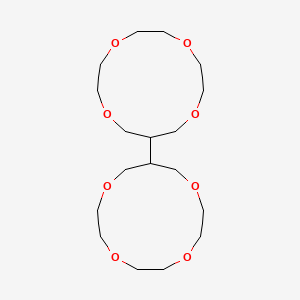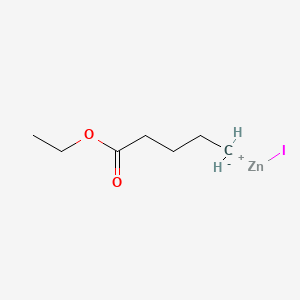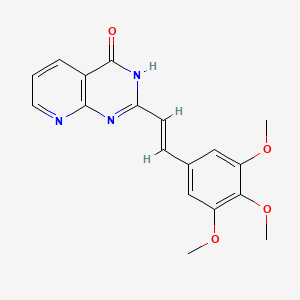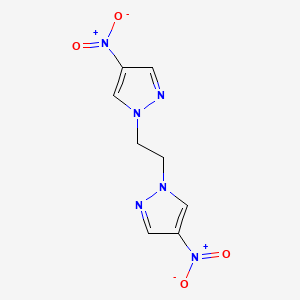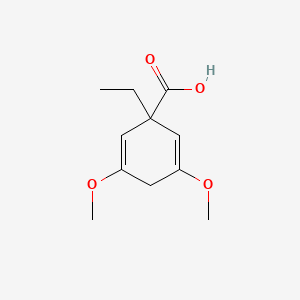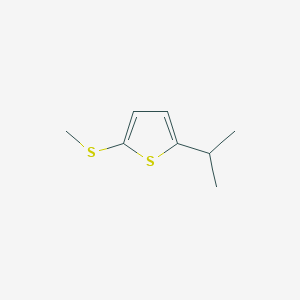
2-(Methylsulfanyl)-5-(propan-2-yl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfanyl)-5-(propan-2-yl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methylsulfanyl group at the 2-position and an isopropyl group at the 5-position of the thiophene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-5-(propan-2-yl)thiophene can be achieved through various synthetic routes. One common method involves the alkylation of thiophene derivatives. For instance, starting with 2-bromothiophene, a Grignard reaction can be employed to introduce the isopropyl group at the 5-position. Subsequently, the methylsulfanyl group can be introduced via a nucleophilic substitution reaction using methylthiolate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
2-(Methylsulfanyl)-5-(propan-2-yl)thiophene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding a simpler thiophene derivative.
Substitution: Electrophilic substitution reactions can occur at the 3- and 4-positions of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without the methylsulfanyl group.
Substitution: Halogenated or alkylated thiophene derivatives.
科学的研究の応用
2-(Methylsulfanyl)-5-(propan-2-yl)thiophene has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 2-(Methylsulfanyl)-5-(propan-2-yl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl and isopropyl groups can influence its binding affinity and specificity. In materials science, its electronic properties are crucial for its function in conductive polymers and semiconductors.
類似化合物との比較
Similar Compounds
2-(Methylsulfanyl)thiophene: Lacks the isopropyl group, making it less sterically hindered.
5-(Propan-2-yl)thiophene: Lacks the methylsulfanyl group, affecting its reactivity and electronic properties.
2,5-Dimethylthiophene: Contains two methyl groups instead of a methylsulfanyl and an isopropyl group.
Uniqueness
2-(Methylsulfanyl)-5-(propan-2-yl)thiophene is unique due to the combination of the methylsulfanyl and isopropyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
特性
CAS番号 |
111859-79-1 |
|---|---|
分子式 |
C8H12S2 |
分子量 |
172.3 g/mol |
IUPAC名 |
2-methylsulfanyl-5-propan-2-ylthiophene |
InChI |
InChI=1S/C8H12S2/c1-6(2)7-4-5-8(9-3)10-7/h4-6H,1-3H3 |
InChIキー |
KKNWHTWUVPHONC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(S1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


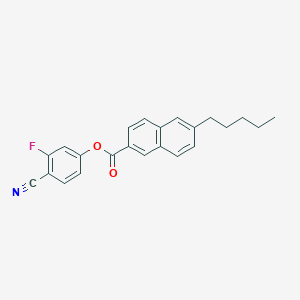
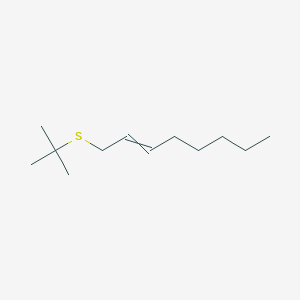
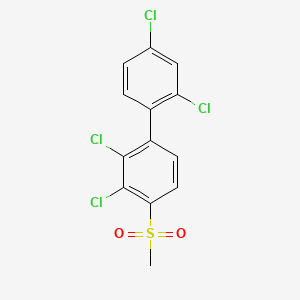

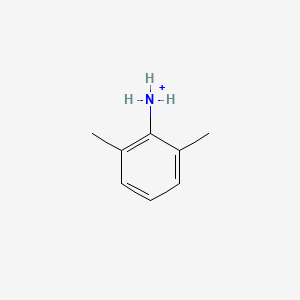


![5-[(3-Ethyl-4-methoxy-5-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14323943.png)
![[Phenyl(propan-2-yl)phosphoryl]methanol](/img/structure/B14323952.png)
